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Abstract
This technical guide provides a comprehensive overview of (E)-2-Fluorobenzaldehyde oxime,

a fluorinated organic compound of significant interest in contemporary chemical research and

development. With the CAS number 24652-66-2, this molecule serves as a versatile building

block in medicinal chemistry, radiochemistry, and materials science. This document elucidates

the fundamental principles of its stereochemistry, details its synthesis and characterization,

explores its chemical reactivity and applications, and provides essential safety and handling

protocols. The content herein is curated for researchers, scientists, and drug development

professionals, aiming to provide both foundational knowledge and actionable experimental

insights.

Introduction: The Significance of Fluorine and the
Oxime Moiety
The strategic incorporation of fluorine into organic molecules has become a cornerstone of

modern drug design. The carbon-fluorine bond, being the strongest in organic chemistry,

imparts enhanced metabolic stability, increased bioavailability, and modulated binding affinity to

target biomolecules.[1] It is estimated that approximately 20% of all pharmaceuticals contain at
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least one fluorine atom.[1] (E)-2-Fluorobenzaldehyde oxime is situated at the confluence of

this "fluorine advantage" and the versatile reactivity of the oxime functional group.

The oxime moiety (C=N-OH) is a highly reactive and synthetically useful functional group.[1]

Formed from the condensation of an aldehyde or ketone with hydroxylamine, oximes are

crucial intermediates in the synthesis of nitrogen-containing heterocycles, amines, and amides

via the Beckmann rearrangement.[1][2] Their relative hydrolytic stability compared to imines

makes them valuable in bioconjugation and the development of molecular probes.[1]

This guide focuses specifically on the (E)-isomer of 2-Fluorobenzaldehyde oxime, highlighting

the critical role of stereochemistry in its subsequent reactions and applications.

Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's properties is paramount for its effective application.

Below is a summary of the key physicochemical and predicted spectroscopic data for (E)-2-
Fluorobenzaldehyde oxime.

Physicochemical Data
Property Value Source

CAS Number 24652-66-2 [3][4]

Molecular Formula C₇H₆FNO [3][5][6]

Molecular Weight 139.13 g/mol [5][6]

IUPAC Name

(NE)-N-[(2-

fluorophenyl)methylidene]hydr

oxylamine

[5]

InChI Key
YPVOCNRPBFPDLO-

WEVVVXLNSA-N
[5]

Appearance White solid (typical) [2]

Storage
2-8°C, sealed in a dry

environment
[5][6]
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Spectroscopic Profile
Spectroscopic analysis is essential for the structural elucidation and purity assessment of (E)-2-
Fluorobenzaldehyde oxime. The following table summarizes the expected spectral

characteristics.

Spectroscopic Technique Parameter Predicted Value Range

¹H NMR Chemical Shift (C-H, aromatic) 7.0 - 8.2 ppm

Chemical Shift (C-H, aldoxime)
Diagnostic downfield shift

relative to (Z)-isomer

Chemical Shift (O-H) 9.0 - 11.0 ppm

¹³C NMR Chemical Shift (C=N) 145 - 155 ppm

IR Spectroscopy C=N Stretch 1630 - 1680 cm⁻¹

N-O Stretch 930 - 960 cm⁻¹

O-H Stretch 3000 - 3600 cm⁻¹ (broad)

Table adapted from predicted data.[1][5]

Stereochemistry: The Critical E/Z Isomerism
The carbon-nitrogen double bond in oximes gives rise to geometric isomers, designated as (E)

and (Z). The configuration is determined by the Cahn-Ingold-Prelog priority rules applied to the

substituents on the C=N bond. For an aldoxime like 2-fluorobenzaldehyde oxime:

On the carbon atom, the 2-fluorophenyl group has a higher priority than the hydrogen atom.

On the nitrogen atom, the hydroxyl (-OH) group has a higher priority than the lone pair of

electrons.

The (E)-isomer, therefore, has the high-priority 2-fluorophenyl group and the hydroxyl group on

opposite sides of the C=N double bond. This stereochemical arrangement is crucial as it

dictates the molecule's three-dimensional shape and, consequently, its reactivity and biological

interactions. The energy barrier for E/Z isomerization is substantial, making the spontaneous
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interconversion at room temperature highly unlikely and ensuring the configurational stability of

a purified isomer.[5]

Diagram 1: E/Z Isomerism of 2-Fluorobenzaldehyde Oxime
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A depiction of the (E) and (Z) isomers of 2-Fluorobenzaldehyde oxime.

Synthesis and Purification: A Step-by-Step Protocol
The synthesis of aldoximes is typically a straightforward condensation reaction. The following

protocol is a generalized yet robust method for preparing (E)-2-Fluorobenzaldehyde oxime.

Experimental Protocol: Synthesis
Objective: To synthesize (E)-2-Fluorobenzaldehyde oxime from 2-Fluorobenzaldehyde and

hydroxylamine hydrochloride.

Materials:

2-Fluorobenzaldehyde (1.0 eq)

Hydroxylamine hydrochloride (1.5 - 2.0 eq)[7]

Sodium acetate (1.5 - 2.0 eq)[7]

Methanol or Ethanol
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Water

Ethyl acetate

Saturated brine solution

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Fluorobenzaldehyde

(1.0 eq) in methanol or ethanol.[7]

In a separate beaker, prepare a solution of hydroxylamine hydrochloride (2.0 eq) and sodium

acetate (2.0 eq) in a minimal amount of water.[7]

Add the aqueous hydroxylamine/sodium acetate solution to the stirred solution of the

aldehyde at room temperature.

Allow the reaction mixture to stir at room temperature for 12 hours or at an elevated

temperature (e.g., 80°C) for 2 hours to drive the reaction to completion.[7]

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

Upon completion, cool the mixture to room temperature. If a precipitate forms, it can be

collected by filtration.

If no precipitate forms, transfer the mixture to a separatory funnel and extract with ethyl

acetate (3 x volume of the reaction mixture).[7]

Combine the organic layers and wash with a saturated brine solution.[7]

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent

under reduced pressure to yield the crude product.[7]

Purification and Isomer Separation
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The crude product may contain a mixture of (E) and (Z) isomers. Purification is typically

achieved by silica gel column chromatography, often using a solvent system such as petroleum

ether/ethyl acetate to separate the isomers and afford the pure (E)-oxime.[7]

Diagram 2: Synthesis Workflow

Start Materials:
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Click to download full resolution via product page

A generalized workflow for the synthesis and purification of the target compound.

Applications in Research and Development
(E)-2-Fluorobenzaldehyde oxime is not merely a chemical curiosity; it is a key intermediate

with diverse applications, particularly in the realm of drug discovery and molecular imaging.

Radiochemistry and PET Imaging
A significant application of this compound is in the development of Positron Emission

Tomography (PET) tracers.[5] The oxime functional group is ideal for chemoselective

conjugation reactions, allowing for the stable and site-specific labeling of biomolecules, such as

peptides and proteins, with ¹⁸F-labeled prosthetic groups under physiological conditions.[5] This

robust labeling strategy is pivotal for creating targeted imaging agents for preclinical and

clinical applications.[5]

Precursor for Bioactive Heterocycles
Oximes are well-established precursors for a variety of nitrogen-containing heterocycles, which

form the core scaffolds of many pharmaceuticals.[6] (E)-2-Fluorobenzaldehyde oxime can be

used in reactions like intramolecular oxidative cycloadditions to form isoxazole and isoxazoline

derivatives.[6] These heterocyclic systems are present in molecules with a broad spectrum of

bioactivities, including anticancer, antibacterial, and antiviral properties.[6][8]
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Medicinal Chemistry Research
The broader class of benzaldehyde oximes has been investigated for various therapeutic

applications. For instance, derivatives have been designed as dual-acting agents targeting

aldose reductase and oxidative stress, which are implicated in diabetic complications.[9] While

specific studies on the biological activity of (E)-2-Fluorobenzaldehyde oxime are less

common, its structural motifs suggest its potential as a lead compound or intermediate in

developing novel therapeutic agents. The 2-fluoro substitution can enhance binding affinity and

improve the pharmacokinetic profile of a parent compound.

Safety and Handling
Proper handling of all chemicals is essential for laboratory safety. While a specific Safety Data

Sheet (SDS) for (E)-2-Fluorobenzaldehyde oxime should always be consulted, general safety

precautions for related compounds provide a strong guideline.

Hazard Classification: Related oximes and benzaldehydes are often classified as harmful if

swallowed, causing skin irritation, and causing serious eye irritation.[6][10][11]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety

glasses or goggles, chemical-resistant gloves, and a lab coat.[10][12]

Handling: Use in a well-ventilated area, such as a chemical fume hood.[10][12] Avoid

breathing dust, fumes, or vapors.[12] Prevent contact with skin and eyes.[10]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][6]

First Aid:

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact

lenses if present and easy to do. Continue rinsing and seek medical attention.[10][12]

In case of skin contact: Wash with plenty of soap and water.[10]

If inhaled: Remove person to fresh air and keep comfortable for breathing.[10][12]

If swallowed: Rinse mouth and seek immediate medical assistance.[12]
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Conclusion
(E)-2-Fluorobenzaldehyde oxime (CAS No. 24652-66-2) is a compound of considerable

synthetic utility. The presence of both a fluorine atom and a stereochemically defined oxime

group makes it an attractive building block for the development of advanced materials, complex

pharmaceuticals, and sophisticated molecular probes for PET imaging. Its stable E-

configuration, coupled with the versatile reactivity of the oxime moiety, provides a reliable

platform for further chemical elaboration. This guide has provided a foundational understanding

of its properties, synthesis, and applications, intended to empower researchers to leverage this

valuable chemical tool in their scientific endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://arctomsci.com/24652-66-2-PBT2416-1
https://www.amfluoro.com/product/24652-66-2
https://www.benchchem.com/product/B2576122
https://www.benchchem.com/product/B3415909
https://www.rsc.org/suppdata/d1/ob/d1ob01401c/d1ob01401c1.pdf
https://www.mdpi.com/1424-8247/15/1/66
https://pubmed.ncbi.nlm.nih.gov/35327641/
https://pubmed.ncbi.nlm.nih.gov/35327641/
https://synquestlabs.com/Home/DownloadPDF?location=msds&fileName=4600%2F4647-7-06.pdf
https://www.sigmaaldrich.com/KR/en/sds/aldrich/245674?userType=undefined
https://www.fishersci.com/store/msds?partNumber=AAA1380036&productDescription=2-FLUOROBENZALDEHYDE+500G&vendorId=VN00024248&countryCode=US&language=en
https://www.benchchem.com/product/b1630834#e-2-fluorobenzaldehyde-oxime-cas-number-24652-66-2
https://www.benchchem.com/product/b1630834#e-2-fluorobenzaldehyde-oxime-cas-number-24652-66-2
https://www.benchchem.com/product/b1630834#e-2-fluorobenzaldehyde-oxime-cas-number-24652-66-2
https://www.benchchem.com/product/b1630834#e-2-fluorobenzaldehyde-oxime-cas-number-24652-66-2
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1630834?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630834?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630834?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

